molecular formula C9H10N2O4 B1618926 2-Nitrophenylurethane CAS No. 2621-84-3

2-Nitrophenylurethane

Cat. No. B1618926
CAS RN: 2621-84-3
M. Wt: 210.19 g/mol
InChI Key: AUDONQPVYRSJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenylurethane is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2621-84-3

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl N-(2-nitrophenyl)carbamate

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12)

InChI Key

AUDONQPVYRSJNX-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitroaniline (6.9 g, 50.0 mmol) in pyridine (6 mL) and dichloromethane (25 mL) at 0° C. under argon was added ethylchloroformate (7.3 mL, 75.0 mmol) through an addition funnel. After addition was finished, the cooling bath was removed and the reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was poured into 2N hydrochloric acid and extracted with ethyl acetate. The combined extracts were washed with water, saturated sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulfate, the solvent was evaporated to yield the title A compound as a yellow solid (7.7 g). 1H NMR (CDCl3) δ8.55 (d, J=8.0 Hz, 1H), 8.2 (d, J=8.0 Hz, 1H), 7.6 (t, J=8.0 Hz, 1H), 7.1 (t, J=7.5 Hz, 1H), 4.25 (q, J=6.0 Hz, 2H), 1.3 (t, J=6.0 Hz, 3H); 13C NMR (CDCl3) 153.0, 135.8, 135.4, 125.7, 122.1, 120.5, 63.6, 14.3 ppm.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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